molecular formula C20H13ClN2O5 B2611301 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate CAS No. 931717-94-1

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate

Cat. No. B2611301
CAS RN: 931717-94-1
M. Wt: 396.78
InChI Key: KGXLMGKVMZMDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a chromenone structure . These functional groups suggest that the compound could have interesting chemical and biological properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, affecting its solubility and distribution in biological systems .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure, spectroscopic, and quantum chemical analyses of related compounds have provided insights into their stability and interactions. Studies have elaborated on the vibrational study, DFT analysis, and molecular docking to understand the compound's behavior and interaction with biological targets (Sivakumar et al., 2021).

Antimicrobial and Antifungal Activities

  • Several oxadiazole derivatives, including those related to the compound of interest, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown significant growth inhibition against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Bhat et al., 2013).

Anti-inflammatory and Analgesic Properties

  • Research on oxadiazole derivatives has also revealed their anti-inflammatory and analgesic properties. Some compounds have demonstrated significant activity in reducing inflammation and pain in animal models, with a focus on minimizing ulcerogenic action and moderate antibacterial activity (Husain et al., 2008).

Anticancer Activity

  • The potential anticancer properties of oxadiazole derivatives have been a significant area of research. Some compounds have been synthesized and characterized, showing potent cytotoxicity against cancer cell lines. These findings suggest the relevance of such compounds in developing new anticancer therapies (G, S. T., & Bodke, Y., 2021).

Enzymatic Synthesis and Biological Activity

  • The enzymatic synthesis of oxadiazole derivatives has led to compounds with high biological activities, such as acaricidal action. Such studies underline the importance of green chemistry approaches in synthesizing and studying the biological effects of these compounds (Bosetti et al., 1994).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, and other fields. Its unique structure could make it a valuable tool for probing biological systems or for developing new materials with interesting properties .

properties

IUPAC Name

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5/c1-2-16(24)26-15-5-3-4-12-10-14(20(25)27-17(12)15)19-22-18(23-28-19)11-6-8-13(21)9-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLMGKVMZMDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate

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